molecular formula C16H9BrClNO2 B14079596 4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone CAS No. 299934-63-7

4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone

Cat. No.: B14079596
CAS No.: 299934-63-7
M. Wt: 362.60 g/mol
InChI Key: RWWKVDRTDNKJKE-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- is a heterocyclic compound that features an oxazolone ring substituted with bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- typically involves the condensation of 4-bromobenzaldehyde with 4-chlorophenylglycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl isocyanate
  • 4-Bromophenyl 4-bromobenzoate
  • 4-Bromophenylacetic acid

Uniqueness

Compared to similar compounds, 5(4H)-Oxazolone, 4-[(4-bromophenyl)methylene]-2-(4-chlorophenyl)- is unique due to its oxazolone ring structure and the presence of both bromophenyl and chlorophenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

299934-63-7

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.60 g/mol

IUPAC Name

4-[(4-bromophenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrClNO2/c17-12-5-1-10(2-6-12)9-14-16(20)21-15(19-14)11-3-7-13(18)8-4-11/h1-9H

InChI Key

RWWKVDRTDNKJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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